N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide
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Overview
Description
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 3,4-dichlorobenzyl group and a nitrobenzamide moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the alkylation of 1H-pyrazole with 3,4-dichlorobenzyl bromide under basic conditions to form the substituted pyrazole. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Various reduced derivatives depending on the reaction conditions.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 1-(3,4-Dichlorobenzyl)piperazine
- 3,4-Dichlorobenzyl alcohol
Uniqueness
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H14Cl2N4O3 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-11-6-13(3-5-17(11)24(26)27)18(25)22-14-8-21-23(10-14)9-12-2-4-15(19)16(20)7-12/h2-8,10H,9H2,1H3,(H,22,25) |
InChI Key |
PKUUECNZECXSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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